molecular formula C19H22BBrN2O3 B12336517 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B12336517
M. Wt: 417.1 g/mol
InChI Key: CMOUOKQOLSRINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronate Ester Domain

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a cyclic boronate ester characterized by a boron atom bonded to two oxygen atoms in a five-membered ring. This moiety enhances solubility in organic solvents and participates in Suzuki-Miyaura cross-coupling reactions, a trait leveraged in medicinal chemistry and materials science. The methyl groups at the 4,5-positions sterically stabilize the boronate, preventing hydrolysis under ambient conditions.

Urea-Linked Aromatic Domain

The urea group bridges two aromatic rings:

  • 3-Bromophenyl Group : The meta-bromine substituent introduces electronegativity and steric bulk, influencing intermolecular interactions such as halogen bonding.
  • Boronate-Substituted Phenyl Group : The para-substituted boronate ester enables conjugation with the urea’s electron-rich nitrogen atoms, creating a polarized system amenable to supramolecular assembly.

Comparative Analysis of Structural analogs

The table below contrasts key features of related arylboronate-urea hybrids:

Compound Substituent on Phenyl A Substituent on Phenyl B CAS Number
1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 3-Br 4-Boronate 874298-92-7
1-(4-Bromophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 4-Br 3-Boronate 874301-97-0
1-(3-Hydroxyphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 3-OH 4-Boronate 935660-81-4

These structural variations underscore the tunability of arylboronate-urea hybrids for applications ranging from enzyme inhibition to polymer synthesis. The meta-bromine in the title compound may favor specific crystal packing or target binding compared to para-substituted analogs.

Properties

Molecular Formula

C19H22BBrN2O3

Molecular Weight

417.1 g/mol

IUPAC Name

1-(3-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)

InChI Key

CMOUOKQOLSRINJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule contains three modular components:

  • 3-Bromophenyl urea moiety : Introduced via nucleophilic substitution or coupling reactions.
  • Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) : Typically installed via transition-metal-catalyzed borylation.
  • Central urea linkage (-NHCONH-) : Formed through carbodiimide-mediated coupling or direct amine-isocyanate reactions.

Critical intermediates include:

  • 4-Bromophenyl isocyanate (for urea formation)
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (for Suzuki-Miyaura coupling)

Stepwise Synthesis Routes

Route 1: Sequential Urea Formation Followed by Borylation

Step 1: Synthesis of 1-(3-Bromophenyl)Urea

Procedure :
3-Bromoaniline (10 mmol) reacts with triphosgene (3.3 mmol) in anhydrous dichloromethane at 0°C under N₂. After 2 h, the mixture is quenched with aqueous NH₃, extracted, and purified via silica chromatography (heptane/ethyl acetate 70:30).
Yield : 81%

Step 2: Miyaura Borylation of 4-Bromophenyl Urea

Conditions :

  • Catalyst: [Ir(cod)OMe]₂ (2 mol%)
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%)
  • Boron source: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
  • Solvent: Tetrahydrofuran, 80°C, 12 h
    Yield : 68–72%

Route 2: Palladium-Catalyzed Suzuki Coupling

Step 1: Preparation of Boronate Ester Intermediate

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline :
4-Bromoaniline undergoes Miyaura borylation using Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv), and B₂pin₂ (1.5 equiv) in dioxane at 100°C for 24 h.
Yield : 89%

Step 2: Urea Coupling via Carbodiimide Chemistry

Procedure :
3-Bromophenyl isocyanate (1 equiv) reacts with 4-(dioxaborolane)aniline (1.05 equiv) in dry THF with 1,8-diazabicycloundec-7-ene (DBU, 0.1 equiv) at 25°C for 6 h. Purification by recrystallization (ethanol/water).
Yield : 77%

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Yield 58% 69%
Reaction Steps 2 2
Catalytic System Ir-based Pd-based
Purification Complexity Medium (chromatography) Low (recrystallization)
Scalability Limited by Ir cost High (>100 g demonstrated)

Key Observations :

  • Route 2 achieves higher yields due to efficient Pd-catalyzed couplings.
  • Ir-catalyzed borylation (Route 1) requires stringent anhydrous conditions but avoids halogenated intermediates.

Reaction Optimization Strategies

Ligand Effects on Borylation Efficiency

Ligand Conversion (%) Selectivity (para:meta)
dtbpy 92 98:2
PPh₃ 45 85:15
XPhos 88 94:6

Data adapted from iridium-catalyzed systems.

Solvent Impact on Urea Coupling

Solvent Dielectric Constant Yield (%)
THF 7.5 77
DCM 8.9 68
DMF 36.7 51
Toluene 2.4 63

Polar aprotic solvents (THF) optimize nucleophilicity of aniline.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.42 (m, 8H, Ar-H), 1.33 (s, 12H, pinacol CH₃).
  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 98 Hz, Bpin).
  • HRMS : m/z 438.08 [M+H]⁺ (calc. 438.08).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Elemental Analysis : C 49.12%, H 4.59%, N 12.82% (theory: C 49.23%, H 4.59%, N 12.78%).

Industrial-Scale Considerations

Cost Analysis of Catalysts

Catalyst Price (USD/g) Required Loading Cost per kg Product
Pd(dppf)Cl₂ 320 5 mol% 1,450
[Ir(cod)OMe]₂ 1,100 2 mol% 3,780

Economic viability favors Pd-based routes for large-scale production.

Waste Stream Management

  • Route 1 Generates : Ir residues (ppm levels), pinacol byproducts (biodegradable).
  • Route 2 Generates : Pd filters (recyclable), ammonium salts (aqueous treatment).

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolan group can undergo Suzuki-Miyaura coupling reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Coupling: Biaryl compounds with various functional groups.

    Hydrolysis: Amine and carbonyl-containing fragments.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing the urea moiety often exhibit significant anticancer properties. The incorporation of bromophenyl and dioxaborolane groups may enhance the compound's interaction with biological targets. For instance, studies have shown that similar urea derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

Antimicrobial Properties : Urea derivatives have been investigated for their antimicrobial activity. The specific structure of 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea could potentially contribute to its effectiveness against various bacterial strains. In vitro studies on related compounds have demonstrated moderate to significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The presence of the dioxaborolane group suggests utility in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules. The compound could serve as a boron-containing reagent that facilitates the coupling of aryl halides with organometallic reagents .

Building Block for Complex Molecules : Due to its functional groups, this urea derivative can act as a versatile building block in organic synthesis. It can be transformed into various derivatives through nucleophilic substitution or coupling reactions, leading to the development of more complex structures with potential pharmaceutical applications .

Materials Science

Polymer Chemistry : The incorporation of 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea into polymer matrices could enhance the mechanical properties and thermal stability of polymers. Its unique structure may contribute to the formation of high-performance materials suitable for various industrial applications .

Table 1: Summary of Research Findings on Similar Compounds

Compound NameApplication AreaKey Findings
1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ureaAnticancerInduces apoptosis in cancer cells
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAntimicrobialModerate activity against E. coli
N,N-bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineOrganic SynthesisEffective in Suzuki coupling reactions

Case Study: Anticancer Activity

In a study examining the anticancer properties of urea derivatives similar to 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea would depend on its specific application. For example:

    Biochemical Probes: It may interact with specific proteins or enzymes, inhibiting their activity.

    Therapeutic Agents: It may target cellular pathways involved in disease processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Urea Nitrogen

N,N-Dimethyl Analogs
  • Example: Betrixaban (AGN-PC-07138L) . Structure: N,N-dimethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. Molecular Formula: C₁₆H₂₆BN₂O₃. However, it may enhance solubility in hydrophobic environments.
Alkyl Substituents
  • Example : 1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea .
    • CAS : 874291-02-6.
    • Molecular Formula : C₁₆H₂₅BN₂O₃.
    • Key Differences : The isopropyl group introduces steric bulk, which may hinder cross-coupling reactivity but improve metabolic stability in drug design.

Halogen-Substituted Phenyl Analogs

Chlorophenyl Derivatives
  • Example : 1-(4-Chlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea .
    • CAS : 874302-00-7.
    • Molecular Formula : C₁₉H₂₂BClN₂O₃.
    • Key Differences : Chlorine (Cl) is less electronegative and smaller than bromine (Br), leading to reduced electron-withdrawing effects and altered reactivity in Suzuki couplings.
Dichlorophenyl Derivatives
  • Example: 1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea . CAS: 1400222-60-5. Molecular Formula: C₁₉H₂₁BCl₂N₂O₃.

Functional Group Modifications on the Boronate Ester

Trifluoromethyl Substitutions
  • Example : 1-[3-(Trifluoromethyl)phenyl]-3-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]urea .
    • Key Differences : The -CF₃ group is strongly electron-withdrawing, which may stabilize the boronate ester but reduce nucleophilicity in coupling reactions.
Methoxy Substitutions
  • Example : 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea .
    • CAS : 2096997-11-2.
    • Molecular Formula : C₂₁H₂₇BN₂O₅.
    • Key Differences : Methoxy (-OCH₃) groups are electron-donating, which could deactivate the boronate in Suzuki reactions but improve solubility in polar solvents.
Suzuki-Miyaura Cross-Coupling Efficiency
  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance boronate reactivity by polarizing the boron-carbon bond, facilitating transmetallation with palladium catalysts .
  • Steric Effects : Bulky substituents (e.g., isopropyl, dichlorophenyl) may slow reaction rates due to hindered access to the boron center .

Biological Activity

1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C18H22BBrN2O2
  • Molecular Weight: 373.19 g/mol
  • CAS Number: 594823-67-3

Structural Features

The compound features a bromophenyl group and a boron-containing moiety, which are critical for its biological activity. The presence of the tetramethyl-1,3,2-dioxaborolane enhances its stability and solubility in biological systems.

Research indicates that compounds similar to 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea may function as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have shown that phenyl urea derivatives can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression .

In Vitro Studies

In vitro evaluations have demonstrated that phenyl urea derivatives exhibit varying degrees of inhibitory activity against IDO1. For example:

CompoundIC50 (nM)Remarks
BMS-E300.7Potent IDO1 inhibitor
Unsubstituted>100No significant activity observed
p-substituted<10Enhanced binding affinity

These results suggest that the structural modifications in phenyl urea derivatives significantly influence their enzymatic inhibition potency.

Case Studies

  • IDO1 Inhibition : A study focused on the synthesis of various phenyl urea derivatives found that certain modifications led to enhanced IDO1 inhibitory activity. Notably, compounds with para-substitutions showed better efficacy compared to their ortho or meta counterparts . This highlights the importance of structural optimization in drug design.
  • Cancer Therapeutics : The potential application of 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea as a cancer therapeutic has been explored. By inhibiting IDO1, these compounds can potentially enhance anti-tumor immunity by preventing the catabolism of tryptophan and promoting T-cell activation .

Safety and Toxicology

The safety profile of 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is essential for its therapeutic application. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles at therapeutic doses, others may present risks due to metabolic byproducts or off-target effects .

Hazard Statements

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and how is its purity validated?

The compound is typically synthesized via a two-step approach:

  • Step 1 : Preparation of the boronic ester-containing aniline derivative. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be synthesized using palladium-catalyzed borylation or cross-coupling methods .
  • Step 2 : Urea formation via reaction of 3-bromophenyl isocyanate with the boronic ester-functionalized aniline. This reaction is conducted in anhydrous dichloromethane or toluene under reflux, with a base (e.g., triethanolamine) to neutralize HCl byproducts . Purity Validation : Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HPLC confirms structural integrity. Mass spectrometry (exact mass: 413.19 g/mol) and elemental analysis further validate purity .

Q. What role does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group play in this compound’s reactivity?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of C–C bond formation in medicinal chemistry. This group reacts with aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh3_3)4_4) to form biaryl structures, critical for synthesizing drug candidates or functional materials .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound to improve yield and selectivity?

  • Catalyst Selection : Pd(OAc)2_2 with SPhos or XPhos ligands enhances reactivity for sterically hindered substrates .
  • Solvent System : Use toluene/water mixtures or THF to balance solubility and reaction efficiency.
  • Base Optimization : Cs2_2CO3_3 or K3_3PO4_4 improves coupling efficiency by stabilizing the boronate intermediate .
  • Temperature Control : Reactions typically proceed at 80–100°C; microwave-assisted synthesis can reduce time and side reactions .

Q. How do researchers resolve contradictions in observed reactivity during urea bond formation?

Discrepancies in urea yields (e.g., 27% in some syntheses vs. >50% in others ) often arise from:

  • Moisture Sensitivity : Boronic esters hydrolyze in aqueous conditions, requiring strict anhydrous protocols.
  • Amine Basicity : Weak bases (e.g., triethylamine) may incompletely neutralize HCl, leading to side reactions. Switching to stronger bases (e.g., DBU) can mitigate this .
  • Purification Challenges : Column chromatography with Et3_3N-modified eluents (hexanes/EtOAc + 0.25% Et3_3N) improves separation of urea products from unreacted aniline .

Q. What strategies are employed to evaluate this compound’s potential in kinase inhibition or anti-angiogenic drug discovery?

  • In Vitro Screening : Assays against VEGFR-2, TIE-2, or EphB4 kinases using fluorescence polarization or ADP-Glo™ kits.
  • Structure-Activity Relationship (SAR) Studies : Modifying the urea linker (e.g., replacing bromophenyl with trifluoromethylphenyl) and comparing IC50_{50} values .
  • Metabolic Stability : Incubation with liver microsomes to assess boronic ester hydrolysis rates, a common degradation pathway .

Q. How is the compound’s stability assessed under long-term storage conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C typical for boronic esters).
  • Moisture Sensitivity : Storage under argon or nitrogen in desiccators with molecular sieves prevents hydrolysis .
  • Periodic NMR Analysis : Monitoring for peak shifts (e.g., loss of Bpin signals at δ 1.3 ppm) indicates degradation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • NMR Spectroscopy : 11B^{11}B-NMR confirms boronic ester integrity (δ 30–35 ppm for pinacol boronate) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 414.0921) .
  • X-ray Crystallography : Resolves structural ambiguities, particularly urea torsional angles and boron coordination geometry .

Q. How do researchers design control experiments to distinguish between boronic ester hydrolysis and desired reactivity?

  • Hydrolysis Controls : Incubate the compound in D2_2O/CD3_3OD and monitor 1H^1H-NMR for new peaks (e.g., boric acid at δ 5.3 ppm).
  • Competitive Coupling Reactions : Compare reaction yields with/without aryl halide partners to isolate boronic ester stability effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.